2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034232-64-7
Cat. No.: VC4232983
Molecular Formula: C19H20N4OS
Molecular Weight: 352.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034232-64-7 |
|---|---|
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 352.46 |
| IUPAC Name | 2-ethylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) |
| Standard InChI Key | DLWPBNFZSMPRAJ-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves:
-
Starting Materials:
-
A benzamide derivative with a reactive functional group at the 2-position.
-
A pyridine derivative functionalized with a methylpyrazole moiety.
-
Ethylthiol or a related thiolation reagent.
-
-
Reaction Steps:
-
Thioether Formation: Substitution of a leaving group (e.g., halide) on the benzamide with an ethylthiol group.
-
Amide Coupling: Reaction between the functionalized benzamide and the pyridine derivative to form the final amide bond.
-
-
Conditions:
-
Solvents such as ethanol or dichloromethane.
-
Catalysts like triethylamine or base-mediated conditions to facilitate coupling.
-
Characterization Techniques
To confirm the identity and purity of this compound, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., amide bonds, thioether groups). |
| X-ray Crystallography | Determines precise molecular geometry and bond lengths. |
Biological Activity
While specific data for this compound is not readily available, compounds with similar structures (e.g., benzamides containing heterocycles like pyrazoles and pyridines) have demonstrated:
-
Anticancer Properties:
-
Anti-inflammatory Activity:
-
Antimicrobial Potential:
-
Activity against bacterial or fungal strains due to heterocyclic moieties.
-
Potential Applications
Given its structural complexity, this compound could be investigated for:
-
Drug Development:
-
As a lead molecule for anticancer or anti-inflammatory agents.
-
-
Biological Probes:
-
To study protein-ligand interactions involving heterocyclic scaffolds.
-
-
Materials Science:
-
Functionalized derivatives for electronic or photonic applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume